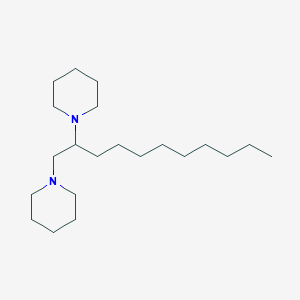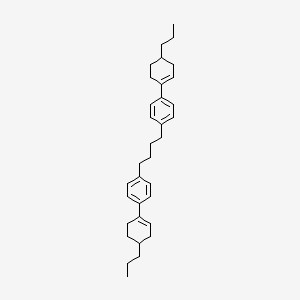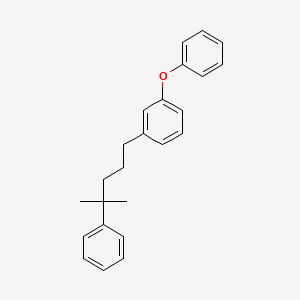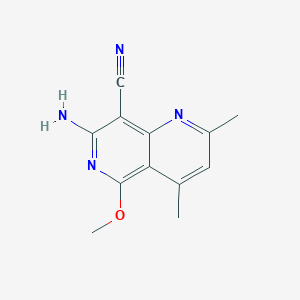
1,1'-(Undecane-1,2-diyl)dipiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(Undecane-1,2-diyl)dipiperidine is an organic compound characterized by the presence of two piperidine rings connected via an undecane chain
Preparation Methods
The synthesis of 1,1’-(Undecane-1,2-diyl)dipiperidine typically involves the reaction of piperidine with an undecane derivative. One common method includes the use of N-chloroethyl piperidine hydrochloride and thiodiglycol in the presence of sodium hydroxide and N,N-dimethylformamide (DMF). The reaction is carried out at elevated temperatures, followed by extraction and purification steps to obtain the desired product .
Chemical Reactions Analysis
1,1’-(Undecane-1,2-diyl)dipiperidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine nitrogen atoms, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1,1’-(Undecane-1,2-diyl)dipiperidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between piperidine derivatives and biological targets.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins
Mechanism of Action
The mechanism of action of 1,1’-(Undecane-1,2-diyl)dipiperidine involves its interaction with molecular targets, primarily through the piperidine rings. These interactions can influence various biochemical pathways, depending on the specific application. For instance, in medicinal chemistry, the compound may interact with receptors or enzymes, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
1,1’-(Undecane-1,2-diyl)dipiperidine can be compared with other similar compounds, such as:
1,1’-(Tridecane-1,2-diyl)dipiperidine: Similar structure but with a longer alkane chain.
1,1’-Carbonyldipiperidine: Contains a carbonyl group instead of an alkane chain.
N,N-Dimethylpiperidinium derivatives: These compounds have different substituents on the piperidine rings, affecting their chemical properties and applications .
The uniqueness of 1,1’-(Undecane-1,2-diyl)dipiperidine lies in its specific chain length and the presence of two piperidine rings, which confer distinct chemical and physical properties.
Properties
CAS No. |
89632-12-2 |
|---|---|
Molecular Formula |
C21H42N2 |
Molecular Weight |
322.6 g/mol |
IUPAC Name |
1-(1-piperidin-1-ylundecan-2-yl)piperidine |
InChI |
InChI=1S/C21H42N2/c1-2-3-4-5-6-7-10-15-21(23-18-13-9-14-19-23)20-22-16-11-8-12-17-22/h21H,2-20H2,1H3 |
InChI Key |
FEJHHDIKILOKSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(CN1CCCCC1)N2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Methyl-N-[4-(5-oxo-4,5-dihydropyrazin-2-yl)phenyl]propanamide](/img/structure/B14386452.png)
![1-{[2,2,2-Trichloro-1-(pentylsulfanyl)ethyl]sulfanyl}pentane](/img/structure/B14386461.png)

![2-(2-Chlorophenyl)-N-[1-(4-chlorophenyl)ethyl]-N-methylacetamide](/img/structure/B14386480.png)


![Hexadecyl 2-[(3-nitrobenzoyl)oxy]benzoate](/img/structure/B14386492.png)
![3-[5-Amino-3-(methylsulfanyl)-1H-1,2,4-triazol-1-yl]propanenitrile](/img/structure/B14386494.png)

![N-[4-(Diethylsulfamoyl)phenyl]glycine](/img/structure/B14386508.png)
![Lithium (diethylamino)(phenyl)[(triethylsilyl)oxy]methanide](/img/structure/B14386510.png)
